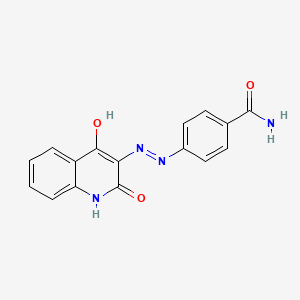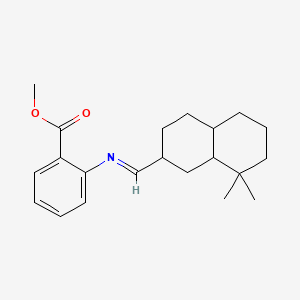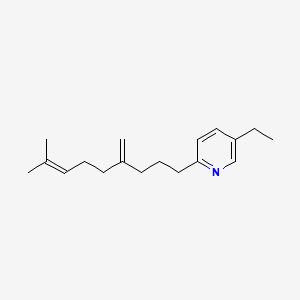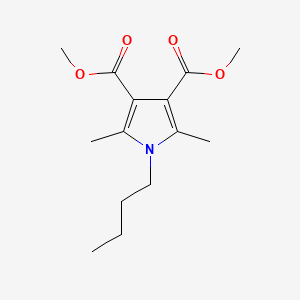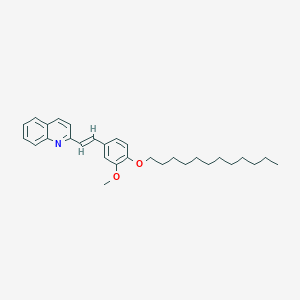
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several established protocols, such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave and ultraviolet irradiation-promoted synthesis are also utilized to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and alkylation using alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific mechanism of action for Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- would depend on its structural features and the nature of its interactions with molecular targets .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position, known for its anticancer properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, known for its antimicrobial properties
Uniqueness
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is unique due to the presence of both dodecyloxy and methoxyphenyl groups. These substituents may enhance its lipophilicity, bioavailability, and potential biological activities compared to other quinoline derivatives .
特性
CAS番号 |
148240-69-1 |
|---|---|
分子式 |
C30H39NO2 |
分子量 |
445.6 g/mol |
IUPAC名 |
2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+ |
InChIキー |
VQWGCFKMUFNLIK-LVZFUZTISA-N |
異性体SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


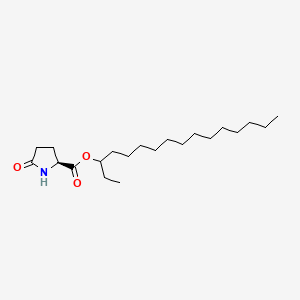

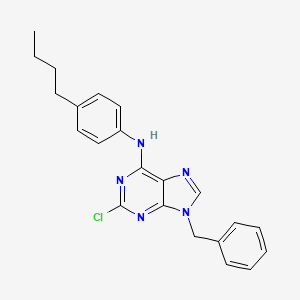
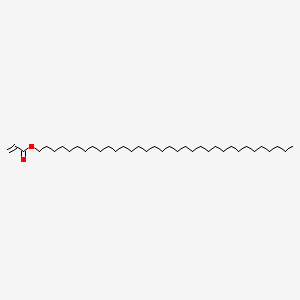
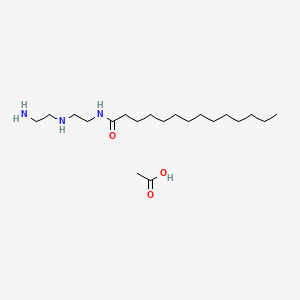
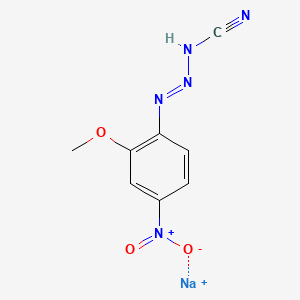
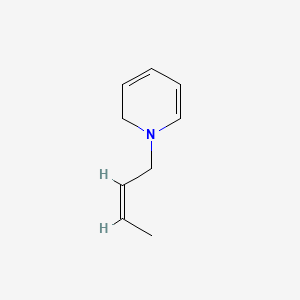
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
